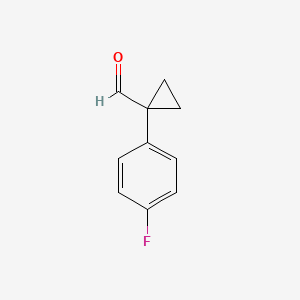

1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWWUDXHNZRLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Cyclopropane Scaffolds in Modern Synthetic Chemistry and Materials Science

The cyclopropane (B1198618) motif, the smallest all-carbon ring, is a prominent feature in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Its inclusion in molecular design is far from arbitrary; the three-membered ring imparts a unique set of properties that chemists can exploit. Substituted cyclopropanes offer a well-defined three-dimensional shape and conformational rigidity, which are highly desirable attributes in drug discovery for optimizing interactions with biological targets. beilstein-journals.org

Furthermore, the inherent ring strain of cyclopropanes gives them electronic properties that are intermediate between those of an alkene and a gem-dimethyl group. beilstein-journals.org This unique electronic nature makes them versatile intermediates in synthetic chemistry, capable of participating in a variety of ring-opening reactions and cycloadditions to construct larger, more complex carbocyclic and heterocyclic systems. researchgate.nettdcommons.org The chemistry of these strained compounds, particularly donor-acceptor cyclopropanes, is an active and developing area of research for synthesizing molecules that are otherwise difficult to access. researchgate.nettdcommons.org

Positioning of 1 4 Fluorophenyl Cyclopropane 1 Carbaldehyde As a Key Synthetic Intermediate and Research Target

1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde stands as a significant synthetic intermediate, largely due to its close structural relationship to key components of advanced pharmaceutical agents. The aldehyde functional group is readily convertible to other functionalities, most notably a carboxylic acid through oxidation. This positions the carbaldehyde as a direct precursor to 1-(4-fluorophenyl)cyclopropanecarboxylic acid and its derivatives.

Notably, the amide derivative, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a documented key intermediate in the synthesis of Cabozantinib, a multi-kinase inhibitor used in cancer therapy. tdcommons.org The accessibility of this crucial intermediate from precursors like this compound underscores the target compound's strategic importance in medicinal chemistry research and development. While detailed physicochemical data for the aldehyde is not widely published, the properties of its corresponding carboxylic acid provide valuable context.

Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.17 g/mol nih.gov |

| IUPAC Name | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid nih.gov |

| CAS Number | 773100-29-1 nih.gov |

| Topological Polar Surface Area | 37.3 Ų nih.gov |

| Complexity | 215 nih.gov |

Data sourced from PubChem. nih.gov

Overview of Research Trajectories for Aryl Substituted Cyclopropane Derivatives with Carbaldehyde Functionality

Direct Cyclopropanation Strategies for Aromatic Alkenes Precursors to this compound

Direct cyclopropanation involves the reaction of an alkene, in this case, a derivative of 4-fluorostyrene, with a one-carbon unit to form the cyclopropane ring. The aldehyde functionality can be introduced either concurrently with the cyclopropanation or by subsequent modification of a precursor group.

Transition-Metal-Catalyzed Cyclopropanation Approaches (e.g., Rhodium, Copper, Ruthenium Carbenoids)

Transition metal catalysis is a powerful tool for the synthesis of cyclopropanes, utilizing the reaction of an alkene with a metal-bound carbene intermediate. nih.gov These carbenes are typically generated from diazo compounds or their surrogates.

Rhodium (Rh): Rhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which then react with alkenes. nih.gov The cyclopropanation of electron-deficient alkenes, such as those bearing a fluorine substituent, can be challenging due to the electrophilic nature of the metal carbene. nih.gov However, specialized chiral rhodium catalysts have been developed that facilitate highly stereoselective cyclopropanations of electron-deficient alkenes with aryldiazoacetates. nih.govrsc.org An alternative to traditional diazo compounds is the use of N-sulfonyl 1,2,3-triazoles, which, in the presence of a rhodium(II) catalyst, serve as reliable precursors for azavinyl carbenes. These intermediates react efficiently with a wide range of substituted styrenes to produce cyclopropanecarbaldehydes in excellent yields and with high enantioselectivity. nih.gov

Copper (Cu): Copper-based catalysts are attractive for cyclopropanation due to their high efficiency and lower cost compared to other metals. unizar.es The active catalyst is generally a Cu(I) species, which reacts with a diazo compound to form a copper-carbene intermediate. unizar.es This intermediate then undergoes cyclopropane ring formation with an alkene. unizar.es While copper catalysis has been extensively studied, its application to electron-deficient styrenes for the synthesis of specific aldehydes like this compound would depend on the careful selection of ligands and reaction conditions to optimize reactivity and selectivity.

Ruthenium (Ru): Ruthenium-based catalysts, such as ruthenium salen complexes, have also been shown to be effective in the cyclopropanation of electron-deficient alkenes, providing another potential route for these challenging transformations. nih.gov

| Metal Catalyst | Typical Carbene Precursor | Key Advantages | Considerations for 4-Fluorostyrene Derivatives |

|---|---|---|---|

| Rhodium (Rh) | Aryldiazoacetates, N-Sulfonyl 1,2,3-triazoles | High efficiency, high stereoselectivity with chiral catalysts. nih.govnih.gov | Effective for electron-deficient alkenes; triazoles offer a stable alternative to diazo compounds. nih.govnih.gov |

| Copper (Cu) | Diazo compounds | Lower cost, high efficiency in asymmetric reactions. unizar.es | Reaction conditions must be optimized for the less nucleophilic fluorinated alkene. |

| Ruthenium (Ru) | Diazo compounds | Effective for electron-deficient olefins. nih.gov | Provides an alternative catalytic system to Rh and Cu. |

Simmons-Smith and Related Zinc-Carbenoid Mediated Cyclopropanation Reactions

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which reacts stereospecifically with alkenes. organicreactions.orgnih.gov The reaction is popular due to its compatibility with a wide range of functional groups and the preservation of the alkene's geometry in the cyclopropane product. organicreactions.orgwikipedia.org

The metal carbenoid is electrophilic, meaning electron-rich alkenes generally react faster than electron-poor ones. organicreactions.org However, studies on the cyclopropanation of para-substituted styrenes have shown that substrates like p-fluorostyrene can provide good yields. ucl.ac.uk The reaction mechanism is thought to proceed through a concerted, "butterfly-type" transition state. nih.govnrochemistry.com

Several modifications to the original Simmons-Smith conditions have been developed to enhance reactivity. The Furukawa modification uses diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can increase the reaction rate. wikipedia.org Furthermore, replacing the iodide ligand on the zinc with a strongly electron-withdrawing group, such as a trifluoroacetate, creates a more reactive carbenoid. These enhanced reagents can efficiently cyclopropanate alkenes without the need for a directing group like a proximal hydroxyl. ethz.chorganic-chemistry.org This makes the Simmons-Smith approach a viable method for the cyclopropanation of unfunctionalized aromatic alkenes like 4-fluorostyrene precursors.

Photochemical and Radical-Mediated Cyclopropanation Routes to Related Cyclopropyl (B3062369) Aldehydes

While less common than metal-catalyzed methods, photochemical and radical-mediated pathways offer alternative strategies for cyclopropane synthesis.

Photochemical Routes: Direct photochemical [2+1] cycloadditions to form cyclopropanes are possible but other photochemical reactions, such as cis-trans isomerization or [2+2] cycloadditions, are often more prevalent for alkenes. mdpi.comnih.gov Photocyclization reactions of conjugated systems containing alkene and arene moieties are well-documented, but typically lead to the formation of larger ring systems rather than cyclopropanes. nih.gov

Radical-Mediated Routes: Radical cyclopropanation has emerged as a powerful synthetic strategy. Metalloradical catalysis (MRC), using complexes of metals like cobalt, can mediate the cyclopropanation of olefins. chemrxiv.org For instance, cobaloxime complexes can react with α-aryl diazoacetates to generate a carbene radical, which then adds to an alkene. This process proceeds under mild conditions and demonstrates high stereoselectivity and broad substrate tolerance. chemrxiv.org Another approach involves intermolecular halogen-atom transfer radical addition followed by cyclization. researchgate.net These radical-based methods provide a pathway that is mechanistically distinct from the more common carbenoid-based transformations and can be advantageous for specific substrates.

Ring Contraction Methodologies from Cyclobutane Derivatives to Cyclopropane-1-carbaldehydes

An alternative synthetic strategy involves the construction of a four-membered cyclobutane ring followed by a rearrangement that contracts the ring to the desired three-membered cyclopropane. This approach can be particularly useful when substituted cyclobutane precursors are readily accessible.

Acid-Catalyzed Rearrangements of Substituted Cyclobutanols and Cyclobutanones

Acid-catalyzed rearrangements are a common method for inducing ring contraction. A notable example is the acid-catalyzed reaction of 2-hydroxycyclobutanones with nucleophiles like aryl thiols. This process proceeds through a ring-contraction mechanism to yield functionalized cyclopropyl aldehydes and ketones in high yields. nih.gov This type of transformation is analogous to a semipinacol rearrangement, where the migration of one of the ring carbons leads to the contraction.

Another innovative approach involves a tandem Wittig reaction-ring contraction process. The reaction between an α-hydroxycyclobutanone and a phosphonium ylide initially forms an olefination product, which subsequently undergoes a 1,2-carbon migration to furnish a highly functionalized cyclopropanecarbaldehyde. researchgate.net

| Starting Material | Reagents/Conditions | Reaction Type | Key Feature |

|---|---|---|---|

| 2-Hydroxycyclobutanone | Brønsted Acid (e.g., Amberlyst-35), Aryl Thiol | Acid-catalyzed addition/ring contraction nih.gov | Forms functionalized cyclopropyl aldehydes/ketones. nih.gov |

| α-Hydroxycyclobutanone | Phosphonium Ylide | Tandem Wittig/ring contraction researchgate.net | Simultaneous olefination and 1,2-carbon migration. researchgate.net |

Thermally or Photochemically Induced Ring Contractions

Thermal and photochemical energy can be used to induce molecular rearrangements, including ring contractions. However, the application of these methods to contract cyclobutane derivatives specifically to cyclopropanecarbaldehydes is not as well-documented as acid-catalyzed methods.

Photochemical excitation of cyclobutanones can lead to various transformations. One common pathway is a Norrish Type I cleavage, which generates a 1,4-diradical. This intermediate can undergo several subsequent reactions, including decarbonylation to form a cyclopropane and carbon monoxide, or ring expansion to form an oxacarbene. This oxacarbene can then be trapped by nucleophiles like alcohols to yield substituted tetrahydrofurans. researchgate.net While cyclopropane formation is a possible outcome, it often competes with other reaction pathways. The photochemical ring expansion of α-diazocyclopropanes to cyclobutenes has also been studied, representing the reverse of the desired contraction. wpmucdn.com Therefore, achieving a selective ring contraction to a cyclopropanecarbaldehyde via thermal or photochemical means would require a carefully designed substrate that favors this specific rearrangement pathway over competing processes.

Derivatization Approaches from Related Cyclopropanecarboxylic Acid Derivatives

The synthesis of this compound is often approached through the functional group transformation of more accessible cyclopropane precursors, such as carboxylic acids or their corresponding esters.

Reduction of 1-(4-Fluorophenyl)cyclopropane-1-carboxylic Acids or Esters to the Carbaldehyde

The most common route to this compound involves the partial reduction of its corresponding carboxylic acid or ester derivative. The precursor, 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid, can be synthesized from 2-(4-fluorophenyl)acetonitrile via a cyclopropanation reaction using 1,2-dibromoethane in the presence of a phase-transfer catalyst.

The primary challenge in this synthetic step is preventing over-reduction to the corresponding alcohol, 1-(4-fluorophenyl)cyclopropylmethanol. To achieve the selective formation of the aldehyde, several methods can be employed:

Conversion to an Acid Chloride: The carboxylic acid can be converted to 1-(4-fluorophenyl)cyclopropane-1-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be subjected to a controlled reduction, such as the Rosenmund reduction, which utilizes a poisoned palladium catalyst (Pd/BaSO₄) and hydrogen gas.

Direct Reduction with Hindered Hydrides: Direct reduction of the carboxylic acid or its ester can be accomplished using sterically hindered metal hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, effectively reducing esters or carboxylic acids to aldehydes.

Enzymatic Reduction: Carboxylic acid reductases (CARs) offer a biocatalytic route for the direct, chemoselective reduction of carboxylic acids to aldehydes under mild, aqueous conditions. These enzymes utilize ATP and NADPH as cofactors to activate the carboxylic acid and perform the reduction, avoiding the harsh reagents and conditions associated with traditional chemical methods.

Below is a table summarizing the synthesis of the carboxylic acid precursor.

| Starting Material | Product | Reagents | Catalyst | Yield (%) |

| 2-(4-fluorophenyl)acetonitrile | 1-(4-fluorophenyl)cyclopropane-1-carbonitrile | 1,2-dibromoethane, NaOH | Tetrabutylammonium bromide (TBAB) | 63 |

| 1-(4-fluorophenyl)cyclopropane-1-carbonitrile | 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | Aqueous HCl | - | ~65-75 |

Formylation Reactions on Cyclopropane Derivatives

Formylation involves the introduction of a formyl group (-CHO) onto a substrate. While direct formylation of the cyclopropane ring at the C1 position is not a standard synthetic route, formylation of the aromatic ring is a well-established process. The Vilsmeier-Haack reaction is a prominent method for formylating electron-rich aromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org

The reaction involves an activated N,N-dimethylformamide (DMF) species, typically generated using phosphorus oxychloride (POCl₃) or oxalyl chloride, to create an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.org This reagent then attacks an electron-rich aromatic ring via electrophilic aromatic substitution. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.org

For a substrate like 1-(4-fluorophenyl)cyclopropane, the aromatic ring is activated by the cyclopropyl group. The reaction would likely result in formylation at the ortho position to the cyclopropyl group due to its directing effects. However, this method is not suitable for the synthesis of this compound, as it modifies the phenyl ring rather than the cyclopropane ring. Furthermore, the acidic conditions of the Vilsmeier-Haack reaction pose a risk of inducing ring-opening of the strained cyclopropane moiety, a known reactivity pathway for aryl cyclopropanes under acidic conditions. nih.gov

Optimized Reaction Conditions and Process Intensification in this compound Synthesis

Modern synthetic chemistry emphasizes not only the discovery of new reactions but also the optimization of existing ones for efficiency, safety, stereoselectivity, and scalability.

Catalyst Development and Ligand Effects in Stereoselective Syntheses

For derivatives of this compound that contain chiral centers, stereoselective synthesis is paramount. The development of chiral catalysts and ligands is crucial for controlling the three-dimensional arrangement of atoms. Enantioselective synthesis of the precursor, 1-aryl-1-cyclopropanecarboxylic acid, can be achieved through palladium(II)-catalyzed C(sp³)–H activation and cross-coupling with organoboron reagents. nih.gov

In this approach, the choice of a chiral ligand is critical for inducing asymmetry. Mono-protected amino acid (MPAA) ligands have been shown to be effective. The ligand coordinates to the metal center, creating a chiral environment that directs the reaction to proceed with high enantioselectivity, affording chiral carboxylic acids with quaternary stereocenters. nih.gov Similarly, rhodium(II) complexes with chiral ligands, such as those derived from tert-butyl glycine, are used in the stereoselective cyclopropanation of olefins with diazoesters to produce various aminocyclopropane derivatives with excellent diastereo- and enantioselectivities. nih.gov These examples underscore the principle that the steric and electronic properties of the ligand directly influence the stereochemical outcome of the reaction.

The table below illustrates the effect of different ligands on a related enantioselective arylation reaction to form chiral cyclopropanecarboxylic acids. nih.gov

| Substrate | Ligand | Coupling Partner | Yield (%) | Enantiomeric Ratio (er) |

| 1-Phenylcyclopropane-1-carboxylic acid | L25 (MPAA type) | 4-MeO-PhB(pin) | 78 | 95:5 |

| 1-Phenylcyclopropane-1-carboxylic acid | L25 (MPAA type) | 4-F-PhB(pin) | 72 | 93:7 |

| 1-(4-F-Phenyl)cyclopropane-1-carboxylic acid | L25 (MPAA type) | PhB(pin) | 75 | 92:8 |

Continuous Flow Methodologies for Scalable Synthesis

For the large-scale production of fine chemicals, continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher productivity, and greater consistency. flinders.edu.au The synthesis of cyclopropane derivatives is well-suited to flow chemistry. nih.govchemistryviews.org

Flow systems can utilize packed-bed reactors containing an immobilized catalyst or reagent. For instance, an immobilized diarylprolinol organocatalyst has been used in a flow setup for the enantioselective cyclopropanation of α,β-unsaturated aldehydes, demonstrating high catalyst stability and reducing byproducts compared to batch reactions. chemistryviews.org For the synthesis of cyclopropyl carbaldehydes and ketones, a continuous-flow process using a reusable solid acid catalyst (Amberlyst-35) packed into a column has been developed, allowing for multigram, scalable synthesis under mild conditions. nih.gov

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output stream from one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. rsc.orgmpg.de This approach significantly improves process efficiency and has been successfully applied to the two-step synthesis of 1,1-cyclopropane aminoketones, demonstrating high productivity and short residence times. rsc.orgmpg.de Such methodologies could be adapted for the scalable synthesis of this compound from its precursors.

Reactivity of the Carbaldehyde Moiety in this compound

The carbaldehyde group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The general reactivity of this moiety in this compound is typical of aromatic aldehydes, though modulated by the electronic effects of the 4-fluorophenyl substituent.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Hydride Reductions: The reduction of this compound with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is expected to yield the corresponding primary alcohol, [1-(4-fluorophenyl)cyclopropyl]methanol. ucalgary.ca The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. ucalgary.ca

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | [1-(4-Fluorophenyl)cyclopropyl]methanol | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | [1-(4-Fluorophenyl)cyclopropyl]methanol | Hydride Reduction |

Grignard Additions: The reaction with Grignard reagents (R-MgX) would lead to the formation of a secondary alcohol. masterorganicchemistry.comsigmaaldrich.com For instance, the addition of methylmagnesium bromide (CH₃MgBr) would produce 1-[1-(4-fluorophenyl)cyclopropyl]ethanol. The carbon-magnesium bond in the Grignard reagent is polarized, rendering the carbon atom nucleophilic. masterorganicchemistry.com

| Grignard Reagent | Product |

| Methylmagnesium Bromide (CH₃MgBr) | 1-[1-(4-Fluorophenyl)cyclopropyl]ethanol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | 1-(4-Fluorophenyl)cyclopropylmethanol |

Wittig Reactions: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. organic-chemistry.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would result in the formation of 1-(1-ethenyl)-1-(4-fluorophenyl)cyclopropane. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used. organic-chemistry.org

| Ylide | Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(1-Ethenyl)-1-(4-fluorophenyl)cyclopropane |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-(1-propen-1-yl)-1-(4-fluorophenyl)cyclopropane |

Oxidation Reactions and Conversion to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The oxidation of this compound would yield 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid. nih.gov

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid |

| Chromic Acid (H₂CrO₄) | 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid |

| Silver Oxide (Ag₂O) | 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid |

Condensation Reactions with Nitrogen-Containing Nucleophiles

Aldehydes undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases). For example, the reaction of this compound with a primary amine, such as aniline, would produce the corresponding N-[1-(4-fluorophenyl)cyclopropyl]methylideneaniline. These reactions are typically catalyzed by acid and involve the initial formation of a hemiaminal intermediate. mdpi.com

| Nitrogen Nucleophile | Intermediate | Final Product |

| Aniline | Hemiaminal | Imine (Schiff Base) |

| Hydroxylamine | Oxime | |

| Hydrazine (B178648) | Hydrazone |

Reactivity and Stability of the Cyclopropane Ring in this compound

The cyclopropane ring is a strained three-membered ring system, which imparts unique reactivity to the molecule. The ring can undergo opening reactions under certain conditions, relieving the ring strain.

Ring-Opening Reactions and Mechanistic Pathways

The presence of the aryl and formyl groups on the same carbon atom of the cyclopropane ring activates it towards ring-opening reactions, particularly under acidic conditions.

In the presence of strong acids or Lewis acids, the carbonyl oxygen of the carbaldehyde group can be protonated or coordinated to the Lewis acid, which enhances the electron-withdrawing nature of the formyl group. pressbooks.publibretexts.org This polarization facilitates the cleavage of the adjacent carbon-carbon bond of the cyclopropane ring. nih.govresearchgate.net The mechanism likely involves the formation of a stabilized carbocationic intermediate, which can then be trapped by a nucleophile. The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocation. The presence of the 4-fluorophenyl group would play a significant role in stabilizing the positive charge through resonance.

For instance, treatment with a Lewis acid like titanium tetrachloride (TiCl₄) in the presence of a nucleophile could lead to a 1,3-addition product. The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen, followed by the opening of the cyclopropane ring to form a zwitterionic intermediate. The nucleophile would then attack the resulting electrophilic carbon.

| Catalyst | Proposed Intermediate | Potential Product Type |

| Brønsted Acid (e.g., H₂SO₄) | Protonated aldehyde, carbocation | Ring-opened alcohol/ether (depending on nucleophile) |

| Lewis Acid (e.g., TiCl₄, ZnCl₂) | Lewis acid-aldehyde adduct, zwitterion | 1,3-Addition product |

Electrophilic and Radical Initiated Ring Transformations

The polarized nature of the cyclopropane ring in this compound makes it susceptible to cleavage by both electrophilic and radical species. These transformations typically result in the opening of the three-membered ring to form 1,3-difunctionalized acyclic products.

Under electrophilic conditions, particularly in the presence of a Lewis acid, the carbaldehyde oxygen coordinates to the acid, enhancing the electron-withdrawing nature of the substituent. This coordination further polarizes the C1-C2 and C1-C3 bonds, facilitating nucleophilic attack at C3, which is activated by the 4-fluorophenyl donor group, or direct heterolytic cleavage of the C2-C3 bond to form a stabilized zwitterionic intermediate. researchgate.net For instance, the reaction of analogous 2-arylcyclopropane-1,1-dinitriles with Lewis acids like gallium trichloride (B1173362) (GaCl₃) can lead to ring-opened products through dimerization or reaction with other nucleophiles. researchgate.net The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocationic intermediate, which is typically at the carbon bearing the aryl group (benzylic position).

Radical-initiated transformations offer an alternative pathway for the functionalization of the cyclopropane ring. The reaction can be initiated by the addition of a radical species to the cyclopropane ring or by a single-electron transfer (SET) process. For example, cooperative N-heterocyclic carbene (NHC) and organophotoredox catalysis has been shown to effect the 1,3-difunctionalization of aryl cyclopropanes. nih.gov In such a process, a benzylic radical is generated through SET oxidation of the aryl cyclopropane, which can then couple with a ketyl radical generated from the NHC cycle. nih.gov This cascade reaction leads to a ring-opened 1,3-difunctionalized product. While specific studies on this compound are limited, the outcomes of reactions with analogous aryl cyclopropanes provide a strong predictive framework for its behavior.

| Initiator/Catalyst System | Reactant Type | Product Type | Typical Yield (%) | Ref. |

| Lewis Acid (e.g., GaCl₃) | D-A Cyclopropane | Ring-opened Dimer | 35-86 | researchgate.net |

| Photoredox/NHC Catalyst | Aryl Cyclopropane | 1,3-Difunctionalized Alkane | 52-72 | nih.gov |

| Phenyliodine(III) diacetate (PIDA) | Catechol Derivatives | 4-Substituted Catechols | N/A | rsc.org |

Cycloaddition Reactions Involving the Strained Ring System

Donor-acceptor cyclopropanes are well-established as three-carbon (C3) synthons in formal cycloaddition reactions. These transformations, typically catalyzed by Lewis acids, proceed through a stepwise mechanism involving the formation and subsequent trapping of a zwitterionic intermediate. The Lewis acid activates the cyclopropane by coordinating to the acceptor group (the carbaldehyde), which facilitates the cleavage of the distal C-C bond.

In a typical [3+2] cycloaddition, the activated this compound would form a 1,3-zwitterion. The nucleophilic terminus, stabilized by the 4-fluorophenyl group, and the electrophilic terminus, stabilized by the formyl group, can then react with a two-atom (2π) component like an alkene, alkyne, or imine to form a five-membered ring. rsc.org For example, the reaction of D-A cyclopropanes with thioketenes, catalyzed by scandium triflate (Sc(OTf)₃), yields tetrahydrothiophene (B86538) derivatives in good yields. rsc.org The reaction's scope is broad, and the choice of the reaction partner determines the nature of the resulting heterocycle or carbocycle.

| Dipolarophile | Catalyst | Product | Typical Yield (%) | Ref. |

| Thioketenes | Sc(OTf)₃ | 2-Methylidene Tetrahydrothiophenes | Moderate to Good | rsc.org |

| Imines | Lewis Acid | Pyrrolidines | N/A | uni-regensburg.de |

| Carbonyls | Lewis Acid | Tetrahydrofurans | N/A | uni-regensburg.de |

Influence of the 4-Fluorophenyl Substituent on Reaction Kinetics and Selectivity

The 4-fluorophenyl substituent plays a critical role in modulating the reactivity and selectivity of this compound through a combination of electronic and stereoelectronic effects.

Electronic Effects of Fluorine on the Cyclopropane and Carbaldehyde Reactivity

The fluorine atom at the para-position of the phenyl ring exerts a dual electronic effect: it is inductively electron-withdrawing (-I effect) and has a resonance-donating (+M or +R effect) through its lone pairs. For substituents on a benzene (B151609) ring, the inductive effect generally dominates for halogens.

For reactions involving the carbaldehyde group, such as nucleophilic addition, the -I effect of the 4-fluorophenyl group increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to attack by nucleophiles compared to its non-fluorinated analog.

Stereoelectronic Control in Transformations

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the stability and reactivity of a molecule. In the reactions of this compound, stereoelectronic control is crucial in determining the stereochemical outcome of ring-opening and cycloaddition reactions.

During the Lewis acid-catalyzed ring-opening, the cleavage of the C2-C3 bond and the rotation around the remaining C1-C2 and C1-C3 bonds are subject to stereoelectronic control to minimize steric interactions and maximize favorable orbital overlap in the resulting zwitterionic intermediate. The geometry of this intermediate dictates the stereochemistry of the final cycloadduct. For instance, in [3+2] cycloadditions, the relative orientation of the substituents in the five-membered ring is a direct consequence of the preferred conformation of the intermediate.

In nucleophilic additions to the carbaldehyde, the trajectory of the incoming nucleophile is governed by stereoelectronic models such as the Felkin-Anh model. The bulky cyclopropyl group and the 4-fluorophenyl ring create a specific steric environment around the carbonyl group. The nucleophile will preferentially attack from the least hindered face, leading to a specific diastereomer if a new stereocenter is formed. The precise control of stereochemistry is a cornerstone of modern organic synthesis, and understanding these stereoelectronic effects is paramount for the strategic use of this compound in constructing complex molecules.

Diastereoselective and Enantioselective Synthetic Routes

Achieving high levels of stereocontrol in the synthesis of chiral cyclopropanes requires carefully designed strategies. These can involve the use of chiral catalysts that influence the stereochemical outcome of the reaction or the use of substrates with existing stereocenters that direct the formation of new ones.

Asymmetric cyclopropanation is a powerful method for constructing enantiomerically enriched cyclopropane rings. mdpi.com The key to this process is the design of efficient chiral catalysts. nih.gov These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over its mirror image.

Several classes of catalysts have been developed for the asymmetric cyclopropanation of olefins, such as styrenes, which are precursors to phenyl-substituted cyclopropanes. The design principles often revolve around creating a well-defined, sterically hindered active site that forces the approaching reactants into a specific orientation.

Key Catalyst Design Strategies:

C₂-Symmetric Ligands: For a long time, ligands with C₂ symmetry have been dominant in asymmetric catalysis. researchgate.net Their symmetry reduces the number of possible transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity.

Axially Chiral Scaffolds: Compounds with axial chirality, such as those based on binaphthyl and biphenyl (B1667301) skeletons, have been successfully used as catalysts and ligands. nih.gov More recently, axially chiral styrene-based organocatalysts have been developed. These catalysts can control stereoselectivity through non-covalent interactions like π–π stacking and hydrogen bonding between the catalyst and the substrates. nih.gov

Metal-Complex Catalysts: Transition metal complexes, particularly those of rhodium, copper, and cobalt, are widely used. mdpi.comrsc.org For instance, novel chiral Robson-type macrocyclic dinuclear Co(II) and Co(III) complexes have been shown to catalyze the asymmetric cyclopropanation of styrene (B11656) with high enantioselectivity. rsc.org The mechanism of these catalysts often involves the formation of a metal-carbene intermediate. The orientation of the carbene ligand and the direction of the olefin's approach, dictated by the chiral ligand, determine the stereochemistry of the final product. lookchem.com

An overview of catalyst types and their performance in the cyclopropanation of styrene derivatives is presented below.

| Catalyst Type | Ligand/Motif Example | Typical Substrate | Achieved Enantiomeric Excess (ee) | Reference |

| Rhodium-based | Chiral Rhodium Catalysts | N-phenoxylsulfonamides | High | mdpi.com |

| Organocatalyst | Chiral Oxazaborolidinium Ion (COBI) | α,β-Unsaturated aldehydes | Excellent | mdpi.com |

| Cobalt-based | Tetra-Schiff base chiral ligands | Styrene | High | rsc.org |

| Organocatalyst | Axially Chiral Styrene | Alkenes | Exceptional | nih.gov |

In substrate-controlled synthesis, a chiral auxiliary—an existing stereocenter within the substrate molecule—directs the stereochemical outcome of a subsequent reaction. This strategy is particularly effective for creating new stereocenters in a predictable manner.

A notable strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction. rsc.orgnih.gov

Aldol Addition: A chiral auxiliary is first used to control the stereochemistry of an aldol addition, creating a chiral β-hydroxy ketone.

Directed Cyclopropanation: The hydroxyl group in the aldol product then directs the cyclopropanation of a nearby double bond, leading to the formation of the cyclopropane ring with high diastereoselectivity.

Retro-Aldol Cleavage: Finally, the chiral auxiliary is removed via a retro-aldol reaction, yielding the enantiomerically pure cyclopropane carboxaldehyde.

This method demonstrates how a temporary stereocenter can be used to control the formation of the desired cyclopropane stereochemistry before being cleaved. A similar principle is seen in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acids using a diketopiperazine template, where the rigid structure of the template leads to a very high level of diastereofacial selectivity during the cyclopropanation step. rsc.org

Stereochemical Purity Assessment Methodologies

After a chiral synthesis, it is essential to accurately determine the stereochemical purity of the product, specifically its enantiomeric excess (ee) or diastereomeric excess (de). Several analytical techniques are employed for this purpose.

Chiral Chromatography: This is one of the most reliable and widely used methods for separating and quantifying enantiomers. openochem.org It utilizes a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov The principle relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral molecules of the stationary phase. Since diastereomers have different physical properties, they interact differently with the CSP, leading to different retention times and thus separation. openochem.org Polysaccharide-based columns are particularly effective for a wide range of chiral separations. nih.gov

NMR Spectroscopy with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomeric mixture into a mixture of diastereomers. This is achieved by reacting the sample with a single, pure enantiomer of a chiral derivatizing agent (also known as a chiral auxiliary). The resulting diastereomers will have distinct NMR spectra (e.g., different chemical shifts), allowing for their quantification. researchgate.net For example, chiral aryl methoxyacetic acids can be used as reagents to recognize the chirality of alcohols and amines via ¹H-NMR. researchgate.net Another approach involves using chiral solvating agents, which form weak, non-covalent diastereomeric complexes with the enantiomers, inducing small but measurable differences in their NMR spectra.

A summary of these assessment methods is provided below.

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. openochem.org | High accuracy, reliability, and applicability to a wide range of compounds. nih.gov | Requires specialized and often expensive chiral columns. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. researchgate.net | Provides structural information in addition to purity assessment. | Requires chemical modification of the analyte, which may not always be straightforward. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that result in different NMR chemical shifts for each enantiomer. | Non-destructive to the sample. | The induced spectral differences can be small and may require high-field NMR spectrometers. |

| LC-CD-NMR | Combines liquid chromatography with circular dichroism and NMR detection. nih.gov | Powerful for identifying enantiomer peaks and determining separation conditions without authentic samples. nih.gov | Requires specialized, integrated instrumentation. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 Fluorophenyl Cyclopropane 1 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Complex Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For 1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde, both ¹H and ¹³C NMR would provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9-10 ppm. The aromatic protons on the fluorophenyl group would exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling. Specifically, the protons ortho to the fluorine atom would likely appear as a doublet of doublets, as would the protons meta to the fluorine. The four protons of the cyclopropane (B1198618) ring are diastereotopic and would present as a complex multiplet in the upfield region, generally between δ 1.0-2.0 ppm. The geminal and vicinal coupling constants would be crucial for assigning the relative stereochemistry of the cyclopropane protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde would be the most downfield signal, expected around δ 190-200 ppm. The carbons of the 4-fluorophenyl ring would appear in the aromatic region (δ 110-165 ppm), with their chemical shifts influenced by the fluorine substituent. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant. The quaternary carbon of the cyclopropane ring attached to the aromatic ring and the aldehyde group would be found further downfield than the two CH₂ carbons of the cyclopropane, which would appear in the upfield region of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments would be instrumental in assembling the complete molecular structure.

Expected ¹H NMR Data Summary

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aldehydic H | 9.0 - 10.0 | Singlet (s) |

| Aromatic H | 7.0 - 7.5 | Multiplet (m) |

Expected ¹³C NMR Data Summary

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 200 |

| Aromatic C-F | 160 - 165 (with large ¹JCF) |

| Aromatic C | 115 - 135 |

| Quaternary Cyclopropane C | 30 - 40 |

Mass Spectrometry (MS) Applications in Structural Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula, providing strong evidence for the compound's identity. The expected monoisotopic mass would be calculated from its molecular formula, C₁₀H₉FO.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the formyl radical (-CHO) or cleavage of the cyclopropane ring. The presence of a prominent peak corresponding to the fluorophenylcyclopropyl cation would be anticipated. Analysis of the isotopic pattern of the molecular ion peak would also confirm the presence of the constituent elements.

Predicted Fragmentation Data

| Fragment | Description |

|---|---|

| [M-CHO]⁺ | Loss of the formyl radical |

| [C₇H₆F]⁺ | Fluorotropylium ion |

X-Ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformational Studies

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would unequivocally determine its molecular structure, including bond lengths, bond angles, and torsion angles.

This method would be particularly valuable for confirming the connectivity of the atoms and for studying the conformation of the molecule in the solid state, such as the relative orientation of the fluorophenyl ring and the aldehyde group with respect to the cyclopropane ring. As the molecule is achiral, there is no absolute stereochemistry to be determined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. The C-H stretching of the aldehyde proton would likely appear as a weaker band around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-H stretching of the cyclopropane ring would be expected at slightly lower wavenumbers. The C-F stretching vibration would give rise to a strong absorption in the 1100-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to produce strong signals. The symmetric stretching of the cyclopropane ring would also be Raman active. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, useful for identification and comparison with related structures.

Expected Vibrational Spectroscopy Data

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| Aldehyde C=O Stretch | 1700 - 1720 (Strong) | Moderate |

| Aldehyde C-H Stretch | 2720 - 2820 (Weak) | Weak |

| Aromatic C-H Stretch | > 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-F Stretch | 1100 - 1250 (Strong) | Weak |

Theoretical and Computational Investigations of 1 4 Fluorophenyl Cyclopropane 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, DFT would be instrumental in determining its most stable three-dimensional arrangement (conformer).

A conformational analysis would involve systematically rotating the bonds between the fluorophenyl ring and the cyclopropane (B1198618) ring, as well as the bond between the cyclopropane ring and the carbaldehyde group. For each rotational angle, the energy of the molecule would be calculated. The results would generate a potential energy surface, with the valleys representing stable conformers and the peaks representing the energy barriers to rotation. The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule at equilibrium.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 0° (syn-periplanar) | 0.00 |

| B | 120° | 3.5 |

| C (Local Minimum) | 180° (anti-periplanar) | 1.2 |

| D | 240° | 3.5 |

This table is illustrative and does not represent actual experimental or calculated data.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meucsb.eduresearchgate.netyoutube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, an FMO analysis would reveal the distribution and energy levels of these key orbitals. It is expected that the HOMO would be located primarily on the electron-rich fluorophenyl ring, while the LUMO would be centered on the electron-deficient carbonyl carbon of the aldehyde group. The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Table 2: Hypothetical FMO Properties of this compound

| Molecular Orbital | Energy (eV) | Primary Location |

| HOMO | -6.5 | Fluorophenyl Ring |

| LUMO | -1.2 | Carbonyl Carbon |

| HOMO-LUMO Gap | 5.3 | - |

This table is illustrative and does not represent actual experimental or calculated data.

Transition State Analysis for Reaction Mechanism Elucidation

When this compound undergoes a chemical reaction, it passes through a high-energy state known as the transition state. researchgate.netuchicago.eduyoutube.com Computational methods can be used to locate and characterize these transition states, providing invaluable information about the reaction mechanism and the energy barrier (activation energy) that must be overcome for the reaction to proceed.

For example, in a nucleophilic addition to the carbonyl group, transition state analysis could elucidate the trajectory of the incoming nucleophile and the simultaneous changes in bond lengths and angles. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which is a key factor in predicting the reaction rate.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations can model its dynamic behavior over time. nih.govmanchester.ac.uknih.govbiorxiv.orgresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and its interactions with other molecules, such as solvents or biological macromolecules.

For this compound, an MD simulation would reveal how the molecule flexes and rotates at a given temperature. This provides a more realistic understanding of its conformational preferences than a static DFT calculation. Furthermore, by placing the molecule in a simulated solvent, one could study how intermolecular forces, such as hydrogen bonds or van der Waals interactions, influence its behavior.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) Studies

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are predictive models that correlate the structural or physicochemical properties of a series of related compounds with their observed reactivity or selectivity in a particular reaction. chemrxiv.orgnih.gov

To develop a QSRR model for derivatives of this compound, one would first synthesize a library of analogous compounds with different substituents on the phenyl ring. The reactivity of each compound in a specific reaction would then be measured experimentally. In parallel, a variety of molecular descriptors (e.g., electronic properties, steric parameters, and topological indices) would be calculated for each molecule using computational methods. Finally, statistical methods would be employed to build a mathematical equation that relates the descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives.

Retrosynthetic Analysis Assisted by Computational Tools for Complex Target Synthesis

Computational tools are increasingly being used to assist in the design of synthetic routes to complex molecules. nih.govsynthiaonline.comnih.gov Retrosynthetic analysis software can propose disconnections of a target molecule into simpler, commercially available starting materials. These programs often leverage large databases of known chemical reactions and employ sophisticated algorithms to rank the feasibility of different synthetic pathways.

For a molecule like this compound, a computational retrosynthetic analysis might suggest several potential synthetic routes. For example, it could propose a disconnection of the cyclopropane ring, leading to precursors that could be assembled via a cyclopropanation reaction. Alternatively, it might suggest the formation of the carbon-carbon bond between the phenyl ring and the cyclopropane ring via a cross-coupling reaction.

Applications of 1 4 Fluorophenyl Cyclopropane 1 Carbaldehyde As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Fluorine-Containing Cyclopropane-Fused Heterocycles

The reactivity of the aldehyde group in 1-(4-fluorophenyl)cyclopropane-1-carbaldehyde serves as a linchpin for the construction of a variety of fluorine-containing cyclopropane-fused heterocycles. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of the resulting heterocyclic systems.

One key application involves the synthesis of cyclopropane-fused pyrazolines. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or its derivatives can lead to the formation of these fused heterocycles. The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization. The specific reaction conditions can be tailored to control the regioselectivity and yield of the desired pyrazoline derivative.

| Entry | Hydrazine Derivative | Solvent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Hydrazine hydrate | Ethanol | Acetic acid (cat.) | 4-(4-Fluorophenyl)-4,5-dihydro-3H-spiro[cyclopropane-1,3'-pyrazole] | 85 |

| 2 | Phenylhydrazine | Methanol | None | 4-(4-Fluorophenyl)-1'-phenyl-4,5-dihydro-3H-spiro[cyclopropane-1,3'-pyrazole] | 78 |

Furthermore, multicomponent reactions (MCRs) provide a powerful strategy for the synthesis of more complex cyclopropane-fused heterocycles from this compound in a single step. For instance, a three-component reaction with a β-ketoester and urea (B33335) or thiourea (B124793) can yield cyclopropane-fused dihydropyrimidinones or thiones, respectively, which are scaffolds of significant pharmaceutical interest.

Utility in the Construction of Functionalized Cyclopropane-Based Peptidomimetics and Constrained Amino Acid Analogs

The rigid cyclopropane (B1198618) framework is an attractive scaffold for the design of peptidomimetics and constrained amino acid analogs, as it can mimic peptide secondary structures and improve metabolic stability. This compound is a valuable starting material for the synthesis of such compounds.

The aldehyde functionality can be readily converted into an amino group via reductive amination, leading to the formation of a cyclopropylmethylamine. This amine can then be incorporated into peptide chains. Moreover, diastereoselective methods can be employed to synthesize chiral cyclopropane amino acids from this precursor. For example, a Strecker synthesis, involving the reaction of the aldehyde with an amine and a cyanide source, followed by hydrolysis, can provide access to α-amino acids with a cyclopropane backbone. The stereochemical outcome of these reactions can often be controlled by the choice of chiral auxiliaries or catalysts.

| Entry | Amine Source | Cyanide Source | Chiral Auxiliary/Catalyst | Product (Amino Nitrile) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | (R)-α-Methylbenzylamine | TMSCN | None | (R)-2-((R)-1-Phenylethylamino)-2-(1-(4-fluorophenyl)cyclopropyl)acetonitrile | 85:15 |

| Ammonia | NaCN | Chiral Phase-Transfer Catalyst | (S)-2-Amino-2-(1-(4-fluorophenyl)cyclopropyl)acetonitrile | 92:8 (er) |

Role in the Divergent Synthesis of Polyfunctionalized Cyclopropane Derivatives

Divergent synthesis, a strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate, is well-served by the functionalities present in this compound. The aldehyde group can be transformed into a wide array of other functional groups, enabling the synthesis of various polyfunctionalized cyclopropane derivatives.

For instance, oxidation of the aldehyde yields the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Reduction of the aldehyde provides the primary alcohol, a versatile intermediate for etherification, esterification, or conversion to leaving groups for nucleophilic substitution. Furthermore, Wittig-type reactions or Horner-Wadsworth-Emmons olefination of the aldehyde can introduce new carbon-carbon double bonds, which can be further functionalized. This divergent approach allows for the systematic exploration of the chemical space around the 1-(4-fluorophenyl)cyclopropane scaffold.

Development of Novel Organocatalytic and Metal-Catalyzed Transformations Utilizing the Compound's Unique Architecture

The electrophilic nature of the aldehyde in this compound makes it an excellent substrate for various organocatalytic and metal-catalyzed transformations. These reactions can proceed with high levels of stereocontrol, providing access to chiral and enantioenriched cyclopropane derivatives.

Asymmetric organocatalytic additions, such as Michael additions of nucleophiles to α,β-unsaturated aldehydes derived from this compound, can be catalyzed by chiral secondary amines (e.g., proline derivatives). These reactions can generate multiple stereocenters with high diastereo- and enantioselectivity.

| Entry | Nucleophile | Organocatalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Dimethyl malonate | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Toluene | 92 | 95 |

| 2 | Nitromethane | (S)-2-(Trifluoromethyl)-pyrrolidine | CH2Cl2 | 88 | 91 |

In the realm of metal catalysis, the aldehyde can be transformed into a variety of functionalities suitable for cross-coupling reactions. For example, conversion to a tosylhydrazone followed by reaction with a palladium catalyst can generate a cyclopropylidene-palladium intermediate, which can participate in cross-coupling reactions with aryl halides. Similarly, conversion of the aldehyde to a triflate or halide can enable Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds at the cyclopropane ring. nih.gov

Future Research Directions and Emerging Methodologies for 1 4 Fluorophenyl Cyclopropane 1 Carbaldehyde Research

Chemo- and Regioselective Functionalization Strategies

The development of precise and efficient methods for the selective functionalization of 1-(4-Fluorophenyl)cyclopropane-1-carbaldehyde is a key area for future research. The presence of multiple reactive sites—the aldehyde group, the cyclopropane (B1198618) ring, and the aromatic ring—necessitates high levels of chemo- and regioselectivity.

Recent advancements in catalysis offer promising avenues for achieving such selectivity. For instance, transition-metal-catalyzed reactions have shown remarkable success in the selective functionalization of cyclopropanes. Future research could focus on employing catalysts, such as those based on rhodium or palladium, to direct reactions to specific positions on the cyclopropane ring of the target molecule. Furthermore, the aldehyde group can be a handle for various transformations, including asymmetric aldol (B89426) reactions, Wittig-type olefinations, and reductive aminations, to introduce diverse functional groups with high stereocontrol. The strategic use of directing groups on the aromatic ring could also enable regioselective C-H functionalization, allowing for the introduction of additional substituents on the phenyl ring.

| Functionalization Strategy | Potential Reagents/Catalysts | Target Site | Desired Outcome |

| Asymmetric Aldol Reaction | Chiral organocatalysts (e.g., prolinol derivatives) | Aldehyde | Enantiomerically enriched β-hydroxy aldehydes |

| Wittig Olefination | Phosphonium ylides | Aldehyde | Substituted alkenes |

| Reductive Amination | Amines, reducing agents (e.g., sodium triacetoxyborohydride) | Aldehyde | Chiral amines and derivatives |

| C-H Functionalization | Palladium or rhodium catalysts, directing groups | Aromatic ring | Introduction of new substituents |

| Ring-Opening Reactions | Lewis acids, transition metals | Cyclopropane ring | Linear structures with preserved functionality |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. rsc.org

The synthesis of cyclopropane derivatives, which can sometimes involve hazardous reagents or intermediates, is particularly well-suited for flow chemistry. researchgate.net For example, the in-situ generation and immediate use of reactive species can be safely managed in a continuous flow reactor. researchgate.net Future research will likely focus on developing telescoped flow processes where multiple reaction steps are performed sequentially without the need for isolation and purification of intermediates. rsc.orgresearchgate.net

Automated synthesis platforms, which combine robotics with software for reaction planning and execution, can further accelerate the discovery and optimization of new derivatives of this compound. merckmillipore.comsigmaaldrich.commit.edunih.govwikipedia.org These platforms can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and reaction conditions to rapidly identify optimal synthetic routes. nih.gov The integration of automated synthesis with analytical techniques for real-time reaction monitoring will be crucial for data-driven optimization. nih.gov

Green Chemistry Approaches in its Synthesis and Derivatization

Adopting green chemistry principles in the synthesis and derivatization of this compound is essential for sustainable chemical manufacturing. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Recent research has highlighted several green approaches applicable to cyclopropane synthesis. thieme-connect.deresearchgate.net These include the use of water as a reaction medium, solvent-free reaction conditions, and the application of alternative energy sources like microwave irradiation and mechanochemistry. thieme-connect.deresearchgate.netucl.ac.uk For instance, the Simmons-Smith cyclopropanation, a classic method for forming cyclopropane rings, has been adapted to be performed under mechanochemical conditions, significantly reducing solvent waste. ucl.ac.uk

Furthermore, biocatalysis, using enzymes or whole microorganisms, offers a highly selective and environmentally friendly way to perform chemical transformations. researchgate.net Future research could explore the use of engineered enzymes for the asymmetric synthesis of this compound or its chiral derivatives. The development of catalytic methods that minimize waste generation, such as those with high atom economy, will also be a key focus. thieme-connect.de

| Green Chemistry Principle | Application in Synthesis/Derivatization | Potential Benefit |

| Use of Safer Solvents | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact and improved safety |

| Energy Efficiency | Microwave-assisted synthesis, mechanochemistry | Faster reaction times and lower energy consumption |

| Biocatalysis | Engineered enzymes for asymmetric synthesis | High selectivity and mild reaction conditions |

| Atom Economy | Catalytic reactions with minimal byproduct formation | Reduced waste generation |

| Renewable Feedstocks | Sourcing starting materials from renewable resources | Reduced reliance on fossil fuels |

Exploration of Novel Catalytic Systems for its Transformations

The discovery of novel and more efficient catalytic systems is paramount for advancing the chemistry of this compound. While traditional catalysts have their merits, there is a continuous need for catalysts with higher activity, selectivity, and broader substrate scope.

One promising area is the development of photocatalytic methods. researchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including cyclopropanation, under mild conditions. youtube.com The use of light as a traceless reagent aligns well with the principles of green chemistry. Future work could focus on developing photoredox-catalyzed methods for the synthesis and functionalization of the target compound.

Another area of intense research is the design of novel organocatalysts. rsc.org Chiral organocatalysts have proven to be highly effective in asymmetric synthesis, and their application to reactions involving this compound could provide access to a wide range of enantiomerically pure derivatives. rsc.org Additionally, the development of catalysts that can activate the C-H bonds of the cyclopropane ring in a selective manner would open up new avenues for its derivatization. rsc.org Hydrogen-borrowing catalysis is another emerging sustainable method for the formation of C-C bonds that could be applied to the synthesis of cyclopropyl (B3062369) ketones and their derivatives. acs.orgnih.gov

Q & A

Q. How can its potential bioactivity be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.